4-Tert-butylcyclohexanol

stereoselective hydrogenation ruthenium catalysis fragrance intermediate synthesis

PROCURE WITH CONFIDENCE: 4-Tert-butylcyclohexanol (CAS 98-52-2) is the only cycloaliphatic alcohol whose tert-butyl group locks the ring conformation, delivering a 2.55× oxidation rate differential and a 9× saponification rate differential between isomers. This conformational control is unattainable with unsubstituted or 4-methyl analogs. Order standard isomeric mixture (≥98% purity, typically ~30–65% cis), or specify cis-enriched material (≥95% cis) for premium 4-tert-butylcyclohexyl acetate (PTBCHA) fragrance synthesis. IFRA-compliant fragrance ingredient; 0% sensitization at 4% in human studies. REACH-registered, TSCA-listed. Bulk and research quantities available with ambient or refrigerated shipping.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 98-52-2
Cat. No. B146172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylcyclohexanol
CAS98-52-2
Synonyms4-tert-butylcyclohexanol
trans-4-tert-butylcyclohexanol
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)O
InChIInChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3
InChIKeyCCOQPGVQAWPUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.40e-04 M
Practically insoluble to insoluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butylcyclohexanol CAS 98-52-2: A Procurable, High-Volume Fragrance Intermediate with Conformationally Controlled Performance


4-Tert-butylcyclohexanol (CAS 98-52-2), also known as PTBCH or Patchone, is a secondary cycloaliphatic alcohol produced industrially at a scale of 100-1,000 metric tons annually for use primarily as a fragrance ingredient and chemical intermediate [1]. The compound exists as a pair of cis/trans stereoisomers that are conformationally locked by the bulky tert-butyl group, which serves as a 'compelling but remote control of conformation' [2]. This conformational rigidity produces distinct olfactory and physicochemical differences between isomers that directly impact industrial utility and procurement decisions [3]. The commercial product is typically supplied as an isomeric mixture, though stereoselective synthesis routes enable the procurement of cis-enriched material for applications requiring superior fragrance performance [4].

4-Tert-butylcyclohexanol Procurement: Why In-Class Cyclohexanols and Simple Analogs Cannot Substitute


Substituting 4-tert-butylcyclohexanol with structurally similar cyclohexanols (e.g., unsubstituted cyclohexanol, 4-methylcyclohexanol, or 4-tert-butylcyclohexanone) fails at the functional level for three quantifiable reasons. First, the tert-butyl group at the 4-position locks the cyclohexane ring into a single chair conformation, which is at least ten times more effective at promoting isomer-specific properties than smaller alkyl substituents [1]. This conformational locking produces a 2.55-fold difference in oxidation rate, a 9-fold difference in saponification rate, and a 3.24-fold difference in solvolysis rate between axial (trans) and equatorial (cis) isomers [2]. Second, the cis-isomer of 4-tert-butylcyclohexanol possesses an 'intense woody odor with a flowery fragrance' that is fundamentally superior to the trans-isomer's olfactory profile, a differentiation not observed in conformationally mobile cyclohexanols [3]. Third, the acetate ester derivative (4-tert-butylcyclohexyl acetate) is the primary commercial fragrance form, and its cis-enriched variant (≥95% cis) commands a distinct market position relative to standard mixtures containing only 30-65% cis content [4]. Generic substitution with any analog lacking the tert-butyl group eliminates all three of these performance-defining characteristics.

4-Tert-butylcyclohexanol (CAS 98-52-2) Procurement Evidence Guide: Quantified Differentiation vs. Comparators


Stereoselective Synthesis: 95% cis-4-Tert-butylcyclohexanol Yield Achieved via Ruthenium-Aminophosphine Catalysis vs. Standard Industrial Mixtures

The cis-isomer of 4-tert-butylcyclohexanol is the preferred fragrance intermediate because its acetate ester exhibits an 'intense woody odor with a flowery fragrance' that is fundamentally superior to the trans-isomer's olfactory profile [1]. Ruthenium-aminophosphine complex catalysis enables stereoselective hydrogenation of 4-tert-butylcyclohexanone to yield product with 95-98% cis-selectivity [1]. This compares favorably to commercial cis/trans mixtures typically containing only 30-65% cis-isomer by weight, which are considered 'still insufficient' for premium fragrance applications [2]. The conformational locking imposed by the tert-butyl group creates a 2.55-fold difference in oxidation rate and a 9-fold difference in saponification rate between cis and trans isomers, underscoring the functional importance of isomeric purity [3].

stereoselective hydrogenation ruthenium catalysis fragrance intermediate synthesis cis-isomer enrichment

Human Skin Sensitization: 0% Sensitization Observed for 4-Tert-butylcyclohexanol vs. Class-Level Irritancy Concerns for Cyclohexanol Analogs

In a human repeat insult patch test (HRIPT) conducted with 25 volunteers using 4-tert-butylcyclohexanol at a concentration of 4% in petrolatum, zero sensitization reactions were observed [1]. Additional guinea pig maximization studies confirmed the compound is not a skin sensitizer, and rabbit testing showed no skin or eye irritation [1]. The 2023 RIFM safety assessment cleared all seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety) using target data, read-across, and TTC approaches [2]. This safety profile enables IFRA-compliant use at concentrations up to 10% in fragrance concentrates [3]. In contrast, unsubstituted cyclohexanol and 4-tert-butylcyclohexanone carry dermal and respiratory irritation warnings that restrict their direct use in leave-on personal care products [4].

dermal safety fragrance toxicology IFRA compliance sensitization testing

Industrial Production Volume: 100-1,000 Metric Tons/Year for 4-Tert-butylcyclohexanol vs. Limited Availability of Enriched cis-4-tert-Butylcyclohexanone

4-tert-Butylcyclohexanol is manufactured and traded at an industrial scale of 100-1,000 metric tons annually worldwide according to IFRA 2019 volume of use survey data [1]. This volume establishes the compound as a reliably procurable bulk intermediate with established multi-vendor supply chains. The compound serves as the direct precursor to 4-tert-butylcyclohexyl acetate (PTBCHA), a fragrance ingredient of significant commercial importance [2]. By contrast, cis-enriched 4-tert-butylcyclohexanone (the ketone precursor to cis-4-tert-butylcyclohexanol) is not available as a commodity chemical and typically requires in-house stereoselective hydrogenation using specialized catalysts such as RuCl2(PPh3)(en) or RuCl2(aminophosphine)2 complexes [3]. The alcohol form thus represents the more accessible procurement target for downstream derivatization.

industrial supply chain fragrance manufacturing volume of use procurement security

Olfactory Profile: Woody-Patchouli-Camphoraceous Character of 4-Tert-butylcyclohexanol vs. Conformation-Dependent Odor of Non-Locked Analogs

4-tert-Butylcyclohexanol is characterized by a distinctive woody, musty, patchouli, camphor, mint, and leather odor profile, making it a valued patchouli-like fragrance ingredient that does not suffer from the discoloration issues of natural patchouli oil [1]. The odor is directly linked to the compound's conformation: the tert-butyl group locks the cyclohexane ring, and 'analogs adopting same conformation possess similar odor' [2]. This structure-odor relationship is quantifiable: the cis-isomer (equatorial OH) is preferred for its 'intense woody odor with a flowery fragrance,' while the trans-isomer (axial OH) is considered inferior [3]. In contrast, conformationally mobile cyclohexanols such as unsubstituted cyclohexanol or 4-methylcyclohexanol do not exhibit this fixed isomer-specific odor differentiation, resulting in less predictable and generally weaker fragrance performance [4]. The compound's odor type is classified specifically as 'woody' and its descriptors are distinct from the simple solvent-like or camphoraceous notes of cyclohexanol or the ketone 4-tert-butylcyclohexanone [1].

fragrance formulation olfactory evaluation patchouli replacement odor threshold

4-Tert-butylcyclohexanol Application Scenarios: Where Procurement of This Specific Cyclohexanol Derivative is Indicated


Premium Fragrance Formulation Requiring High cis-4-Tert-butylcyclohexyl Acetate Content

Procure cis-enriched 4-tert-butylcyclohexanol (≥95% cis-isomer) as the direct precursor for acetylation to produce 4-tert-butylcyclohexyl acetate (PTBCHA) for premium perfumery applications. The cis-isomer of the acetate ester possesses an 'intense woody odor with a flowery fragrance' that is fundamentally superior to the trans-isomer's profile, and standard commercial mixtures containing only 30-65% cis-isomer are considered 'still insufficient' for premium formulations [1]. Stereoselective hydrogenation using RuCl2(aminophosphine)2 or RuCl2(diphosphine)(aminophosphine) catalysts achieves 95-98% cis-selectivity at substrate/catalyst ratios up to 20,000:1, enabling cost-effective production of high-cis material [1].

Patchouli Oil Replacement in Color-Stable Cosmetic and Personal Care Formulations

Formulate 4-tert-butylcyclohexanol directly into soaps, creams, and personal care products at concentrations up to 10% as a non-discoloring substitute for natural patchouli oil. Natural patchouli oil suffers from discoloration issues in formulations, whereas 4-tert-butylcyclohexanol provides a comparable woody, musty, patchouli, camphoraceous odor profile without color instability [1]. The compound is cleared for IFRA-compliant use up to 10% in fragrance concentrates, and its dermal safety profile—0% sensitization in human studies at 4% concentration—supports leave-on application [2].

Synthesis of Organometallic Complexes and Advanced Materials via trans-4-Tert-butylcyclohexanol Ligand

Employ trans-4-tert-butylcyclohexanol (the axial isomer) as a conformationally pure ligand precursor for organometallic complex synthesis. The trans-isomer can be used to synthesize tris(4,4′-di-tert-butyl-2,2′-bipyridine)(trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complexes by reaction with [V8O20(C18H24N2)4] [1]. The conformational purity of the trans-isomer—locked in the axial configuration by the tert-butyl group—provides predictable coordination geometry that is not achievable with conformationally mobile cyclohexanol ligands [2].

Process Development for Stereoselective Catalytic Hydrogenation

Utilize 4-tert-butylcyclohexanone as a benchmark substrate for developing and optimizing stereoselective hydrogenation catalysts. The ketone-to-alcohol reduction serves as a model reaction for evaluating catalyst performance in producing cis- vs. trans-enriched products. Ruthenium-aminophosphine complexes (RuCl2(aminophosphine)2 and RuCl2(diphosphine)(aminophosphine)) in the presence of base achieve 95-98% cis-selectivity for this transformation, with the tert-butyl group providing a built-in conformational lock that simplifies stereochemical analysis of reaction outcomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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